molecular formula C17H16N4O2 B6491148 1-{2-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]ethyl}-5,6-dimethyl-1H-1,3-benzodiazole CAS No. 923107-23-7

1-{2-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]ethyl}-5,6-dimethyl-1H-1,3-benzodiazole

Cat. No.: B6491148
CAS No.: 923107-23-7
M. Wt: 308.33 g/mol
InChI Key: KXLWPFYBKZYMDQ-UHFFFAOYSA-N
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Description

1-{2-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]ethyl}-5,6-dimethyl-1H-1,3-benzodiazole is a compound that combines a benzodiazole core with unique functional groups. This fusion bestows the compound with specific properties, allowing it to stand out in various scientific applications.

Preparation Methods

Synthetic routes and reaction conditions: This compound can be synthesized using a stepwise method:

  • Formation of the Furan-2-yl-1,2,4-oxadiazole unit: : Condensation reaction between furan-2-carbohydrazide and an appropriate carboxylic acid derivative under acidic or basic conditions.

  • Attachment of the oxadiazole unit to the benzodiazole scaffold: : Reaction between the oxadiazole unit and 5,6-dimethyl-1H-1,3-benzodiazole using a suitable linker, such as an alkyl halide, under conditions like heating or catalysis with a base.

Industrial production methods: Industrial synthesis of this compound might involve:

  • Scalability: : Employing flow chemistry techniques for high throughput.

  • Optimized reaction conditions: : Utilizing microwave-assisted synthesis to reduce reaction times and improve yields.

Chemical Reactions Analysis

Types of reactions it undergoes: 1-{2-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]ethyl}-5,6-dimethyl-1H-1,3-benzodiazole undergoes various reactions:

  • Oxidation: : Transforming functional groups such as hydroxyl to ketone.

  • Reduction: : Converting nitro groups to amines.

  • Substitution: : Nucleophilic substitution at specific positions in the benzodiazole ring.

  • Cyclization: : Formation of new ring structures via intramolecular reactions.

Common reagents and conditions

  • Oxidizing agents: : Hydrogen peroxide, potassium permanganate.

  • Reducing agents: : Sodium borohydride, lithium aluminum hydride.

  • Nucleophiles: : Alkoxides, amines.

Major products formed

  • Oxidized derivatives with ketone functionalities.

  • Reduced derivatives with amine functionalities.

  • Substituted benzodiazole derivatives with varied functional groups.

Scientific Research Applications

1-{2-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]ethyl}-5,6-dimethyl-1H-1,3-benzodiazole is used in various scientific fields:

  • Chemistry: : As an intermediate in organic synthesis and materials science.

  • Biology: : In biochemical assays as a probe or ligand.

  • Medicine: : Potential therapeutic applications in cancer, neurology, and infectious diseases.

  • Industry: : As a building block in the synthesis of polymers, dyes, and agrochemicals.

Mechanism of Action

The compound exerts its effects via:

  • Molecular targets: : Binding to specific receptors or enzymes.

  • Pathways: : Modulating cellular pathways involved in signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Comparison with other similar compounds

  • Structural analogs: : Compounds like 1,2,4-oxadiazole-3-yl derivatives or other benzodiazoles.

  • Functional comparisons: : Differences in binding affinity, reactivity, or bioavailability.

List of similar compounds

  • 1,2,4-Oxadiazole derivatives.

  • Benzodiazole derivatives like 5,6-dimethyl-1H-1,3-benzodiazole and its various substituted forms.

Conclusion

1-{2-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]ethyl}-5,6-dimethyl-1H-1,3-benzodiazole is a multi-faceted compound with wide-ranging applications and unique chemical properties that distinguish it from its analogs. Its synthesis, reactivity, and utility in scientific research make it a compound of significant interest.

Properties

IUPAC Name

3-[2-(5,6-dimethylbenzimidazol-1-yl)ethyl]-5-(furan-2-yl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2/c1-11-8-13-14(9-12(11)2)21(10-18-13)6-5-16-19-17(23-20-16)15-4-3-7-22-15/h3-4,7-10H,5-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXLWPFYBKZYMDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(C=N2)CCC3=NOC(=N3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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